4-Ethynylpyridine-2-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

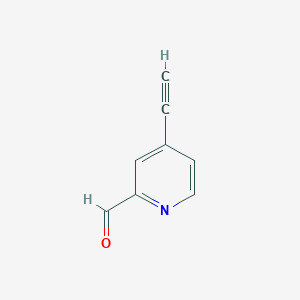

4-Ethynylpyridine-2-carbaldehyde is an organic compound with the molecular formula C8H5NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an ethynyl group at the fourth position and an aldehyde group at the second position of the pyridine ring. It is used in various chemical reactions and has significant applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynylpyridine-2-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions. The process requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Ethynylpyridine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products Formed:

Oxidation: 4-Ethynylpyridine-2-carboxylic acid.

Reduction: 4-Ethynylpyridine-2-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-Ethynylpyridine-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the development of biochemical probes and sensors due to its ability to form stable complexes with metal ions.

Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Wirkmechanismus

The mechanism of action of 4-Ethynylpyridine-2-carbaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethynyl group can participate in click chemistry, a powerful tool for bioconjugation and the development of new materials. The compound’s ability to coordinate with metal ions also plays a crucial role in its reactivity and applications.

Vergleich Mit ähnlichen Verbindungen

Pyridine-2-carbaldehyde: Lacks the ethynyl group, making it less versatile in certain synthetic applications.

4-Methylpyridine-2-carbaldehyde: Contains a methyl group instead of an ethynyl group, which affects its reactivity and applications.

4-Ethynylpyridine: Lacks the aldehyde group, limiting its use in reactions that require this functional group.

Uniqueness: 4-Ethynylpyridine-2-carbaldehyde is unique due to the presence of both an ethynyl and an aldehyde group on the pyridine ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in both academic and industrial research.

Biologische Aktivität

4-Ethynylpyridine-2-carbaldehyde is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an ethynyl group and an aldehyde functional group, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and potential therapeutic applications.

The molecular structure of this compound can be represented as follows:

This compound features a pyridine ring substituted with an ethynyl group at the 4-position and an aldehyde at the 2-position, which may influence its biological properties.

Cytotoxicity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.94 | Induction of apoptosis via p53 pathway |

| A549 (Lung Cancer) | 3.39 | Inhibition of EGFR signaling |

| HeLa (Cervical Cancer) | 4.50 | Cell cycle arrest |

The compound's IC50 values indicate its potency, with lower values suggesting higher efficacy in inhibiting cell proliferation.

The mechanism by which this compound exerts its cytotoxic effects may involve several pathways:

- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic factors such as p53 and caspase-9, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : Treatment with this compound results in G1 phase arrest, preventing cancer cells from progressing through the cell cycle.

- EGFR Inhibition : The compound inhibits EGFR signaling pathways, which are often overactive in various cancers, contributing to uncontrolled cell growth.

Case Studies

Several studies have highlighted the potential of this compound as a therapeutic agent:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 5.94 µM). The mechanism involved apoptosis induction through the activation of p53 and caspase pathways .

- A549 Lung Cancer Model : In another study involving A549 cells, the compound exhibited an IC50 value of 3.39 µM, indicating potent anti-cancer activity through EGFR inhibition .

Eigenschaften

CAS-Nummer |

1196153-40-8 |

|---|---|

Molekularformel |

C8H5NO |

Molekulargewicht |

131.13 g/mol |

IUPAC-Name |

4-ethynylpyridine-2-carbaldehyde |

InChI |

InChI=1S/C8H5NO/c1-2-7-3-4-9-8(5-7)6-10/h1,3-6H |

InChI-Schlüssel |

JZXMFQRDHALHMN-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CC(=NC=C1)C=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.